molecular formula C13H22O B14641061 2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene CAS No. 56412-87-4

2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene

Katalognummer: B14641061
CAS-Nummer: 56412-87-4
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: OMSCBQSEEALEOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the cyclization process.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halides, hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,3,3-Tetramethyl-1-oxaspiro[3.5]non-5-ene
  • Ethyl 2,2,3,3,7,7-Hexamethyl-1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Uniqueness

2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

56412-87-4

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

2,2,3,3,7,7-hexamethyl-1-oxaspiro[3.4]oct-5-ene

InChI

InChI=1S/C13H22O/c1-10(2)7-8-13(9-10)11(3,4)12(5,6)14-13/h7-8H,9H2,1-6H3

InChI-Schlüssel

OMSCBQSEEALEOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2(C=C1)C(C(O2)(C)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.